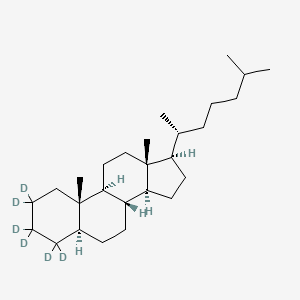
5|A-Cholestane-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5α-Cholestane-d6 is a deuterium-labeled derivative of 5α-Cholestane, a saturated tetracyclic triterpene. This compound is often used as an internal standard in various analytical techniques, such as gas chromatography and mass spectrometry, due to its stability and unique isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5α-Cholestane-d6 is synthesized by incorporating deuterium atoms into the 5α-Cholestane molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where 5α-Cholestane is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of 5α-Cholestane-d6 typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient incorporation of deuterium atoms into the 5α-Cholestane molecule. The final product is then purified using techniques such as chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5α-Cholestane-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5α-Cholestane-d6 can yield cholestanone, while reduction can produce cholestanol .
Applications De Recherche Scientifique
5α-Cholestane-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of 5α-Cholestane-d6 is primarily related to its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of target compounds in complex mixtures. The deuterium labeling ensures that it can be easily distinguished from other compounds in mass spectrometry analyses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5α-Cholestane: The non-deuterated form of 5α-Cholestane-d6, used in similar applications but lacks the isotopic labeling.
Cholestanol: A reduction product of cholesterol, used in studies of cholesterol metabolism.
Cholestanone: An oxidation product of cholesterol, used in studies of steroid biosynthesis
Uniqueness
5α-Cholestane-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and differentiation from other compounds, making it an invaluable tool in various scientific research fields .
Propriétés
Formule moléculaire |
C27H48 |
|---|---|
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2 |
Clé InChI |
XIIAYQZJNBULGD-IYRYMTIBSA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















